N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
説明
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that belongs to the class of immunomodulatory drugs. It was first synthesized in 1999 by Celgene Corporation as a derivative of thalidomide, a drug that was used in the 1950s and 1960s to treat morning sickness in pregnant women but was later found to cause birth defects. Lenalidomide was developed as a safer and more effective alternative to thalidomide and has since been approved by the US Food and Drug Administration (FDA) for the treatment of various types of cancer and blood disorders.
作用機序
Lenalidomide binds to a protein called cereblon, which is involved in the regulation of protein degradation. This binding leads to the degradation of several proteins, including the transcription factors Ikaros and Aiolos, which are important for the survival and proliferation of cancer cells. Lenalidomide also enhances the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the enhancement of immune cell function. Lenalidomide has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are elevated in various types of cancer.
実験室実験の利点と制限
Lenalidomide has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, lenalidomide is also known to have poor solubility in water, which can make it difficult to administer in vivo. In addition, lenalidomide can cause dose-dependent toxicity, particularly in the bone marrow, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of lenalidomide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated immune function. Lenalidomide has been shown to have immunomodulatory effects that could be beneficial in these conditions. Another potential application is in combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce their toxicity. Finally, there is ongoing research into the development of new derivatives of lenalidomide with improved pharmacokinetic properties and efficacy.
科学的研究の応用
Lenalidomide has been extensively studied in preclinical and clinical settings for its anti-tumor and immunomodulatory properties. It has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, mantle cell lymphoma, and chronic lymphocytic leukemia. Lenalidomide exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system.
特性
IUPAC Name |
N-cyclohexyl-2-(cyclohexylamino)-4-methylpyrimidine-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-13-16(17(23)21-14-8-4-2-5-9-14)12-19-18(20-13)22-15-10-6-3-7-11-15/h12,14-15H,2-11H2,1H3,(H,21,23)(H,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZDKHHBOBHCSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2CCCCC2)NC3CCCCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(cyclohexylamino)-4-methylpyrimidine-5-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。